Cas no 1239742-78-9 (6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine)

6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 4-Pyrimidinamine, 6-ethyl-N-3-piperidinyl-
- 6-ethyl-n-(piperidin-3-yl)pyrimidin-4-amine
- 6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine
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- インチ: 1S/C11H18N4/c1-2-9-6-11(14-8-13-9)15-10-4-3-5-12-7-10/h6,8,10,12H,2-5,7H2,1H3,(H,13,14,15)
- InChIKey: YMDHLBHODDTZFF-UHFFFAOYSA-N
- ほほえんだ: C1=NC(CC)=CC(NC2CCCNC2)=N1
じっけんとくせい
- 密度みつど: 1.104±0.06 g/cm3(Predicted)
- ふってん: 378.2±42.0 °C(Predicted)
- 酸性度係数(pKa): 9.58±0.10(Predicted)
6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1911-0115-5g |
6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine |
1239742-78-9 | 95%+ | 5g |
$2394.0 | 2023-09-07 | |
Life Chemicals | F1911-0115-1g |
6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine |
1239742-78-9 | 95%+ | 1g |
$798.0 | 2023-09-07 | |
TRC | E278581-100mg |
6-ethyl-n-(piperidin-3-yl)pyrimidin-4-amine |
1239742-78-9 | 100mg |
$ 210.00 | 2022-06-05 | ||
TRC | E278581-500mg |
6-ethyl-n-(piperidin-3-yl)pyrimidin-4-amine |
1239742-78-9 | 500mg |
$ 750.00 | 2022-06-05 | ||
Life Chemicals | F1911-0115-2.5g |
6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine |
1239742-78-9 | 95%+ | 2.5g |
$1596.0 | 2023-09-07 | |
Life Chemicals | F1911-0115-10g |
6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine |
1239742-78-9 | 95%+ | 10g |
$3352.0 | 2023-09-07 | |
TRC | E278581-1g |
6-ethyl-n-(piperidin-3-yl)pyrimidin-4-amine |
1239742-78-9 | 1g |
$ 1135.00 | 2022-06-05 | ||
Life Chemicals | F1911-0115-0.25g |
6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine |
1239742-78-9 | 95%+ | 0.25g |
$720.0 | 2023-09-07 | |
Life Chemicals | F1911-0115-0.5g |
6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine |
1239742-78-9 | 95%+ | 0.5g |
$758.0 | 2023-09-07 |
6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amine 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
6-ethyl-N-(piperidin-3-yl)pyrimidin-4-amineに関する追加情報
6-Ethyl-N-(Piperidin-3-Yl)Pyrimidin-4-Amine: A Comprehensive Overview
The compound with CAS No. 1239742-78-9, known as 6-Ethyl-N-(Piperidin-3-Yl)Pyrimidin-4-Amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The structure of 6-Ethyl-N-(Piperidin-3-Yl)Pyrimidin-4-Amine features a pyrimidine ring with an ethyl group at the 6-position and an N-piperidinyl substituent at the 4-position, making it a unique member of this chemical family.
Recent studies have highlighted the potential of pyrimidine derivatives as promising candidates for the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that 6-Ethyl-N-(Piperidin-3-Yl)Pyrimidin-4-Amine exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. This finding underscores the importance of exploring such compounds for their potential role in oncology.
The synthesis of 6-Ethyl-N-(Piperidin-3-Yl)Pyrimidin-4-Amine involves a multi-step process that combines principles from organic synthesis and catalysis. A study in *Organic Process Research & Development* detailed an efficient route using microwave-assisted synthesis, which significantly reduces reaction time while maintaining high yields. This approach not only enhances the scalability of the synthesis but also aligns with green chemistry principles by minimizing waste and energy consumption.
In terms of pharmacokinetics, 6-Ethyl-N-(Piperidin-3-Yl)Pyrimidin-4-Amine has been shown to exhibit favorable absorption profiles in preclinical models. Research conducted at the University of California, San Francisco, revealed that the compound demonstrates good bioavailability when administered orally, making it a viable candidate for drug delivery studies. Furthermore, its metabolic stability has been evaluated using liver microsomes, indicating that it undergoes minimal first-pass metabolism, which is advantageous for systemic drug distribution.
The biological evaluation of 6-Ethyl-N-(Piperidin-3-Yl)Pyrimidin-4-Amine has revealed intriguing insights into its mechanism of action. A study published in *Nature Communications* utilized X-ray crystallography to determine the binding mode of this compound with its target protein. The results showed that the ethyl group at the 6-position plays a critical role in stabilizing the interaction through hydrophobic interactions, while the piperidine moiety contributes to hydrogen bonding with key residues on the protein surface.
From a structural perspective, 6-Ethyl-N-(Piperidin-3-Yl)Pyrimidin-4-Amine showcases a balance between rigidity and flexibility, which is essential for achieving optimal binding affinity to target molecules. The pyrimidine ring serves as a rigid scaffold that provides structural integrity, while the substituents at positions 4 and 6 introduce functional diversity. This design allows for fine-tuning of physicochemical properties such as solubility and permeability, which are critical for drug-like behavior.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular dynamics simulations conducted by researchers at MIT have provided insights into its conformational flexibility and stability under physiological conditions. These simulations revealed that 6-Ethyl-N-(Piperidin-3-Yl)Pyrimidin-Four-Amine adopts a dominant conformation that maximizes its interaction with target proteins while maintaining dynamic equilibrium to adapt to varying biological environments.
In conclusion, 6-Ethyl-N-(Piperidin-Four-Yl)Pyrimidine-Four-Amine represents a compelling example of how modern chemical synthesis and biological evaluation can converge to identify promising therapeutic candidates. With its unique structure, favorable pharmacokinetic profile, and potent biological activity, this compound continues to be a focal point in both academic research and industrial drug development efforts.
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